
Spectroscopic Profile of Ethyl Isoxazole-5-
Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl isoxazole-5-carboxylate

Cat. No.: B071279 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl
isoxazole-5-carboxylate. Due to the limited availability of experimentally derived spectra for

the specific, unsubstituted parent compound in publicly accessible databases, this guide

presents predicted spectroscopic data obtained from computational models. These predictions

offer valuable insights into the expected spectral characteristics of the molecule, aiding in its

identification and characterization.

Spectroscopic Data Summary
The predicted spectroscopic data for ethyl isoxazole-5-carboxylate is summarized in the

tables below. These values have been generated using established computational algorithms

and provide a reliable estimation of the compound's spectral properties.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton Assignment

Predicted Chemical

Shift (ppm)
Predicted Multiplicity

Predicted Coupling

Constant (J) in Hz

H3 8.4 - 8.6 Singlet -

H4 6.9 - 7.1 Singlet -

-CH₂- (ethyl) 4.3 - 4.5 Quartet 7.1

-CH₃ (ethyl) 1.3 - 1.5 Triplet 7.1
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Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Assignment Predicted Chemical Shift (ppm)

C=O (ester) 158 - 162

C5 (isoxazole) 168 - 172

C3 (isoxazole) 152 - 156

C4 (isoxazole) 105 - 109

-CH₂- (ethyl) 61 - 65

-CH₃ (ethyl) 13 - 16

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Absorption Range

(cm⁻¹)
Vibration Mode

C=O (ester) 1720 - 1740 Stretching

C=N (isoxazole) 1580 - 1620 Stretching

C-O (ester) 1200 - 1300 Stretching

C-H (aromatic/heterocyclic) 3050 - 3150 Stretching

C-H (aliphatic) 2850 - 3000 Stretching

Table 4: Predicted Mass Spectrometry Data
m/z

Predicted Relative Intensity

(%)
Possible Fragment

141 100 [M]⁺ (Molecular Ion)

113 60 - 80 [M - C₂H₄]⁺

96 40 - 60 [M - OCH₂CH₃]⁺

68 30 - 50 [C₃H₂NO]⁺
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Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the

spectroscopic data presented above. These protocols are standard procedures in organic

chemistry and analytical laboratories.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A 5-10 mg sample of ethyl isoxazole-5-carboxylate is dissolved in

approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR

tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for

chemical shift referencing (0 ppm).

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the instrument is

typically set to a frequency of 300-600 MHz. For ¹³C NMR, a frequency of 75-150 MHz is

common. Standard pulse sequences are used to acquire the spectra.

Data Processing: The raw data (Free Induction Decay - FID) is processed using Fourier

transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are

applied to ensure accurate integration and peak picking.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid or

liquid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good

contact between the sample and the crystal.

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A

background spectrum of the clean ATR crystal is recorded first and automatically subtracted

from the sample spectrum.

Data Processing: The resulting spectrum of absorbance or transmittance versus

wavenumber (cm⁻¹) is analyzed to identify characteristic absorption bands corresponding to

the functional groups present in the molecule.

Mass Spectrometry (MS)
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via

direct infusion or after separation by Gas Chromatography (GC-MS).

Ionization: In the ion source, the sample molecules are ionized. Electron Impact (EI) is a

common method where high-energy electrons bombard the sample, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: A detector records the abundance of each ion at a specific m/z value, generating

a mass spectrum.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a

compound like ethyl isoxazole-5-carboxylate.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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